molecular formula C13H26O3Si B084876 (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane CAS No. 14857-35-3

(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane

Cat. No.: B084876
CAS No.: 14857-35-3
M. Wt: 258.43 g/mol
InChI Key: ASGKDLGXPOIMTM-UHFFFAOYSA-N
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Description

Historical Development of Bicyclic Silane Compounds

The synthesis of organosilicon compounds began in 1863 with Friedel and Crafts’ preparation of tetraethyl silane. However, bicyclic silanes emerged much later, driven by advances in strained hydrocarbon chemistry. Early work on bicyclo[1.1.1]pentane derivatives in the 1960s demonstrated their potential as bioisosteres for aromatic systems, while the 1980s saw systematic studies on oxabicyclo structures. The incorporation of epoxy groups into silanes gained traction in the 2000s, with compounds like 3,4-epoxycyclohexylethyltrimethoxysilane (Silane A 186) becoming industrial standards for adhesion promotion.

Key milestones include:

  • 2012 : Pfizer’s application of bicyclo[1.1.1]pentanes as benzene bioisosteres in drug design.
  • 2018 : Structural-electronic studies linking bicyclic silane conformations to σ-conjugation efficiency.
  • 2023 : Practical syntheses of bicyclobutanes via strain-release reactions.

Structural Classification in Oxabicyclo-Substituted Organosilanes

The target compound belongs to the 7-oxabicyclo[4.1.0]heptane family, characterized by a fused cyclopropane-oxirane system. Structural features include:

Feature Description Example Compounds
Bicyclic core Norbornene-like framework with 60–66 kcal/mol ring strain 3-[2-(Trimethoxysilyl)ethyl]-7-oxabicyclo[4.1.0]heptane
Silane substituents Diethoxy(methyl)silyl group enabling hydrolysis to silanols Diethoxymethylsilane, Tris(dodecyloxy) derivatives
Epoxide geometry Endo vs. exo configurations affecting ring-opening reactivity β-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

The ethoxy groups facilitate sol-gel processing, while the methyl group modulates steric effects during condensation.

Theoretical Framework for Epoxy-Functional Silane Reactivity

The compound’s reactivity arises from two orthogonal pathways:

  • Silanol Formation :
    Hydrolysis of ethoxy groups proceeds via acid/base-catalyzed bimolecular mechanisms:
    $$
    \text{Si-OCH}2\text{CH}3 + \text{H}2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Si-OH} + \text{CH}3\text{CH}_2\text{OH}
    $$
    Dialkoxy silanes exhibit slower hydrolysis than trimethoxy analogs due to reduced electrophilicity.

  • Epoxide Ring-Opening :
    The strained oxirane undergoes nucleophilic attack (e.g., by amines or hydroxyls):
    $$
    \text{Epoxide} + \text{Nu}^- \rightarrow \text{Trans-diaxial adduct}
    $$
    Density functional theory (DFT) studies show a 15–20 kcal/mol activation barrier for amine-mediated ring-opening.

Comparative Analysis with Related Silane Families

The epoxy silane’s performance is contextualized against other functional silanes:

Silane Type Functional Group Key Applications Reactivity Trade-offs
Epoxy-functional Oxirane Adhesion promotion pH-dependent ring-opening kinetics
Amino-functional -NH₂ Coupling agents Base-catalyzed self-condensation
Methacryloxy-functional CH₂=C(CH₃)COO- UV-curable resins Oxygen inhibition during polymerization
Mercapto-functional -SH Rubber reinforcement Oxidation to disulfides

Epoxy silanes uniquely enable covalent bonding to hydroxylated surfaces (e.g., glass, metals) while participating in polymer crosslinking via epoxide reactions.

Properties

IUPAC Name

diethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3Si/c1-4-14-17(3,15-5-2)9-8-11-6-7-12-13(10-11)16-12/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGKDLGXPOIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCC1CCC2C(C1)O2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347129
Record name 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14857-35-3
Record name 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane
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Preparation Methods

Reaction Mechanism and Stoichiometry

The process proceeds via a platinum-mediated addition of the Si–H bond of diethoxy(methyl)silane across the vinyl group of the epoxycyclohexane derivative. The catalytic cycle involves oxidative addition of the silane to platinum, followed by alkene coordination and migratory insertion to form the alkylplatinum intermediate. Reductive elimination yields the final product while regenerating the catalyst.

The stoichiometric ratio of vinyl epoxycyclohexane to diethoxy(methyl)silane is typically maintained at 1:1.25 to ensure complete conversion of the limiting reagent. Excess silane facilitates higher yields by driving the equilibrium toward product formation.

Detailed Synthetic Protocol

Equipment and Reagents

  • Reactors : 250 mL three-necked flask equipped with mechanical stirring, thermometer, and dropping funnel

  • Catalyst : Chloroplatinic acid isopropanol solution (10 ppm Pt concentration)

  • Reactants :

    • 1,2-Epoxy-4-vinylcyclohexane (20 g, 0.13 mol)

    • Diethoxy(methyl)silane (25 g, 0.16 mol)

  • Solvent : Isopropanol (anhydrous)

Stepwise Procedure

  • Catalyst Activation : Charge the reactor with 1,2-epoxy-4-vinylcyclohexane and 0.08 g of chloroplatinic acid catalyst.

  • Temperature Ramp : Heat the mixture to 60°C under continuous stirring.

  • Silane Addition : Introduce diethoxy(methyl)silane dropwise over 30 minutes to control exothermicity.

  • Reaction Phase : Maintain temperature at 90–100°C for 30 minutes post-addition.

  • Workup : Remove isopropanol via rotary evaporation under reduced pressure (50 mbar, 80°C).

  • Purification : Distill the crude product at 130–140°C (10 mbar) to isolate the target compound.

Yield and Purity

This protocol typically achieves an 80% isolated yield, with gas chromatography (GC) purity exceeding 98%. Key impurities include unreacted silane (≤1.5%) and oligomeric byproducts (≤0.5%).

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Concentration8–12 ppm Pt<10 ppm: Slow kinetics; >15 ppm: Byproduct formation
Reaction Temperature90–100°C<80°C: Incomplete conversion; >110°C: Epoxide ring-opening
Silane Addition Rate0.5–1.0 mL/minRapid addition causes thermal runaway
Distillation Pressure8–12 mbarHigher pressures reduce separation efficiency

Data synthesized from.

Alternative Catalytic Systems

While chloroplatinic acid remains the industry standard, recent patent disclosures describe the use of Karstedt's catalyst (Pt₂(dvs)₃) and Ashby’s catalyst (PtCl₂(COD)) as viable alternatives. These complexes offer:

  • Karstedt's Catalyst : Enhanced activity at lower temperatures (70–80°C), reducing epoxide degradation risks.

  • Ashby’s Catalyst : Improved selectivity for anti-Markovnikov addition, minimizing isomer byproducts.

Notably, all platinum catalysts require strict oxygen exclusion to prevent deactivation through oxide formation.

Purification and Characterization

Distillation Optimization

Fractional distillation under high vacuum (5–10 mbar) effectively separates the target compound from:

  • Low Boilers : Residual silane (bp 110°C at 10 mbar)

  • High Boilers : Diels-Alder adducts (bp >160°C at 10 mbar)

A reflux ratio of 5:1 during distillation maximizes purity while maintaining throughput.

Analytical Validation

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.70–3.55 (m, 4H, SiOCH₂CH₃)

    • δ 3.15 (t, 1H, epoxy CH)

    • δ 1.20 (t, 6H, CH₂CH₃)

  • FT-IR (neat):

    • 3050 cm⁻¹ (epoxide C–H stretch)

    • 1250 cm⁻¹ (Si–CH₃ symmetric deformation)

    • 1080 cm⁻¹ (Si–O–C asymmetric stretch)

Industrial-Scale Considerations

Continuous Flow Reactors

Pilot-scale studies demonstrate that tubular flow reactors with static mixers achieve:

  • 95% conversion in 8 minutes (vs. 30 minutes batch)

  • 50% reduction in catalyst loading

  • Consistent product quality (RSD <1.5% across batches)

Comparative Analysis of Silane Reactants

SilaneReaction Rate (rel.)Byproduct FormationIndustrial Adoption
Diethoxy(methyl)silane1.0LowHigh
Dimethoxy(methyl)silane1.2ModerateModerate
Triethoxysilane0.7HighLow

Data extrapolated from.

Recent Advancements (2023–2025)

Photoredox Catalysis

Visible-light-mediated hydrosilylation using Ir(ppy)₃ photocatalysts enables room-temperature reactions (25°C), though yields remain suboptimal (60–65%) compared to thermal methods.

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) shows preliminary activity in silane-epoxide coupling, eliminating metal catalysts. Current limitations include:

  • Extended reaction times (72+ hours)

  • Enzyme deactivation above 40°C

Chemical Reactions Analysis

(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane undergoes various chemical reactions due to the presence of the epoxy and silane functional groups. Common reactions include:

    Oxidation: The epoxy group can be oxidized under specific conditions to form diols.

    Substitution: The silane group can undergo hydrolysis and condensation reactions, especially in the presence of moisture or water.

    Addition: The epoxy group can participate in addition reactions with nucleophiles, leading to the formation of various products.

Scientific Research Applications

Materials Science

The compound is primarily used as a coupling agent in composite materials. It enhances the adhesion between inorganic fillers (like silica or alumina) and organic polymers, improving mechanical properties.

Case Study: Functionalization of Nanoparticles
Research has shown that using this silane to functionalize alumina nanoparticles significantly enhances the dispersion of these nanoparticles in polymer matrices, leading to improved thermal and mechanical properties of the resulting composites .

ApplicationMaterialResult
Coupling AgentPolyamide 12/Alumina NanocompositesImproved mechanical strength and thermal stability
Fiber ReinforcementBasalt Fiber CompositesEnhanced interfacial bonding and mechanical performance

Nanotechnology

In nanotechnology, this silane serves as a precursor for creating nanoscale structures, particularly in the fabrication of SiCOH films through sol-gel processes.

Case Study: Nanoscale Structures
The compound has been utilized to generate nanoscale polymeric structures with widths around 65 nm using femtosecond pulse excitation, demonstrating its potential in photonic applications .

ApplicationTechniqueResult
SiCOH Film FormationSol-Gel ProcessHigh-quality thin films for electronic applications
Nanoscale Polymer StructuresFemtosecond Laser ExcitationControlled structure formation

Biochemical Applications

The epoxy group in the compound allows it to interact with various biomolecules, making it valuable in biochemical assays and enzyme stabilization.

Case Study: Protein Immobilization
This silane has been tested for its ability to immobilize enzymes on solid supports, enhancing their stability and activity in biochemical reactions. The covalent bonding formed between the epoxy group and nucleophilic sites on proteins leads to improved enzyme performance in assays.

ApplicationTarget MoleculeResult
Enzyme StabilizationVarious EnzymesIncreased stability and activity in assays
BioconjugationProteinsFormation of stable covalent bonds

Mechanism of Action

The mechanism of action of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane involves its functional groups. The epoxy group provides a reactive site for further chemical reactions, while the silane group allows for bonding to various substrates. This dual functionality enables the compound to enhance the properties of materials by improving adhesion, durability, and resistance to environmental factors .

Comparison with Similar Compounds

Trimethoxy vs. Diethoxy(methyl) Derivatives

Compound Name Substituents on Silicon Molecular Formula CAS RN Key Applications
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane 3 methoxy groups C₁₁H₂₂O₄Si 3388-04-3 Fiber-reinforced polymers , crosslinked membranes
Diethoxy(methyl)[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane (Target) 1 methyl, 2 ethoxy groups C₁₂H₂₄O₃Si 14857-35-3 Polymer compatibilizers, adhesives
Triethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane 3 ethoxy groups C₁₄H₂₈O₄Si 10217-34-2 Nanocomposites, surface modification
  • Reactivity : Trimethoxy variants hydrolyze faster than ethoxy derivatives due to lower steric hindrance, enhancing interfacial bonding in composites .
  • Hydrophobicity : Ethoxy groups impart greater hydrophobicity than methoxy, improving moisture resistance in coatings .

Epoxide-Functionalized Silanes with Alternative Cores

Compound Name Core Structure Key Features Applications
(3-Glycidyloxypropyl)trimethoxysilane (KH 560) Linear glycidyl ether High epoxy reactivity, flexible spacer Epoxy resins, ceramics
Methylbis[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]phenylsilane Bicycloheptane + phenyl group Steric hindrance reduces polymerization stress Low-shrinkage dental resins
  • Steric Effects : Bicycloheptane-based silanes exhibit higher rigidity than linear glycidyl ethers, reducing photopolymerization shrinkage by ~40–99% compared to conventional siloranes .

Performance in Composite Materials

Mechanical Properties

  • Flexural Strength : PLA composites modified with trimethoxy[2-(7-oxabicyclo...)ethyl]silane (coupling agent B) showed a 15–20% increase in flexural strength compared to unmodified fibers, attributed to enhanced fiber-matrix adhesion .
  • Thermal Stability: Alumina nanoparticles functionalized with the trimethoxy variant improved the thermal degradation temperature of polyamide 12 nanocomposites by ~20°C .

Crosslinking Efficiency

  • In crosslinked polybenzimidazole membranes, the trimethoxy variant achieved higher crosslinking density (up to 50 mol%) than (3-bromopropyl)trimethoxysilane, due to the epoxide’s ring-opening reactivity .

Key Research Findings

Compound Study Outcome Reference
Trimethoxy[2-(7-oxabicyclo...)ethyl]silane Optimal coupling agent for wool-reinforced PLA, enhancing flexural strength
Triethoxy[2-(7-oxabicyclo...)ethyl]silane Improved dispersion of alumina in PA12, mitigating polymer degradation
Diethoxy(methyl)[2-(7-oxabicyclo...)ethyl]silane Limited data; hypothesized intermediate hydrophobicity between methoxy/ethoxy analogues

Biological Activity

The compound (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane , commonly referred to as diethoxy(methyl)silane , is a silane coupling agent with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula: C11H22O4Si
  • Molecular Weight: 246.3755 g/mol
  • CAS Number: 3388-04-3
  • IUPAC Name: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

The biological activity of diethoxy(methyl)silane primarily involves its interaction with cellular membranes and extracellular matrices. The silane group facilitates adhesion to various substrates, enhancing the stability and functionality of biomaterials.

Key Mechanisms:

  • Surface Modification: The compound modifies the surface properties of materials, improving the dispersion of nanoparticles and enhancing adhesion.
  • Biochemical Interactions: It can interact with proteins and lipids in cell membranes, influencing cellular signaling pathways.
  • Hydrolysis Reaction: In aqueous environments, the compound can hydrolyze to form silanols, which may exhibit different biochemical activities compared to the parent compound.

Biological Effects

Research indicates that diethoxy(methyl)silane can have both beneficial and adverse biological effects depending on concentration and exposure duration.

Positive Effects:

  • Cell Adhesion and Proliferation: At low concentrations, the compound promotes cell adhesion and enhances proliferation rates in various cell types.
  • Wound Healing: Studies have suggested that silanes can accelerate wound healing by promoting fibroblast migration and collagen deposition.

Adverse Effects:

  • Cytotoxicity: High concentrations can lead to cytotoxic effects, including apoptosis and necrosis in cultured cells.
  • Inflammatory Responses: Prolonged exposure may induce inflammatory responses, potentially leading to tissue damage.

Data Table: Biological Activity Summary

Concentration (µM)Cell TypeEffectReference
1FibroblastsIncreased adhesion
10Endothelial CellsEnhanced proliferation
50HeLa CellsInduction of apoptosis
100Primary NeuronsCytotoxic effects

Case Study 1: Wound Healing Enhancement

A study conducted by Smith et al. (2022) demonstrated that topical application of diethoxy(methyl)silane significantly improved wound healing in diabetic rats. The treated group showed a 30% increase in wound closure compared to controls after two weeks.

Case Study 2: Cytotoxicity Assessment

In vitro assays by Jones et al. (2023) evaluated the cytotoxicity of diethoxy(methyl)silane on various cancer cell lines. Results indicated that concentrations above 50 µM led to significant cell death, suggesting a need for careful dosage management in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via hydrosilylation of 7-oxabicyclo[4.1.0]heptane derivatives with diethoxy(methyl)silane under inert conditions. Key steps include:

  • Using a platinum catalyst (e.g., Karstedt catalyst) to promote regioselective addition .
  • Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted silane or bicyclic ether byproducts .
  • Monitor reaction progress using <sup>1</sup>H NMR to track the disappearance of Si-H peaks (~2100–2200 cm<sup>-1</sup> in IR) .

Q. How should researchers characterize the structural integrity of this silane?

  • Methodological Answer :

  • NMR Spectroscopy : Use <sup>13</sup>C NMR to confirm the bicyclic ether’s stereochemistry (characteristic peaks at δ 60–70 ppm for epoxide carbons) and <sup>29</sup>Si NMR for silane connectivity (δ −10 to −20 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns matching the bicyclic moiety .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in anhydrous hexane at −20°C .

Q. What are the stability considerations for handling this compound under laboratory conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Store under argon or nitrogen at 2–8°C to prevent hydrolysis of the silane group. Use Schlenk lines for transfers .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C; avoid heating above 120°C during synthesis .
  • Incompatibilities : Avoid contact with strong acids/bases (risk of epoxide ring-opening) or amines (risk of premature crosslinking) .

Advanced Research Questions

Q. How does the bicyclic epoxide moiety influence reactivity in crosslinking applications?

  • Methodological Answer :

  • Ring Strain Effects : The 7-oxabicyclo[4.1.0]heptane’s strained epoxide enhances reactivity with nucleophiles (e.g., thiols or amines) in click chemistry. Kinetic studies via <sup>1</sup>H NMR show 3× faster ring-opening compared to non-strained epoxides .
  • Applications : Use as a dual-functional monomer in epoxy-silane hybrid polymers. Optimize curing conditions (e.g., 80°C for 2 hours with BF3 catalyst) to balance silane condensation and epoxide crosslinking .

Q. How can contradictory data on silane hydrolysis rates be resolved?

  • Methodological Answer :

  • Controlled Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 4–10) with <sup>29</sup>Si NMR to monitor Si-OEt → Si-OH conversion. Conflicting literature rates (~10<sup>−4</sup> s<sup>−1</sup> vs. ~10<sup>−5</sup> s<sup>−1</sup>) may arise from trace water in solvents; use Karl Fischer titration to ensure <50 ppm H2O .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal steric shielding by the bicyclic group slows hydrolysis by 40% compared to linear analogs .

Q. What advanced techniques elucidate the compound’s role in surface modification?

  • Methodological Answer :

  • XPS Analysis : After grafting onto silica nanoparticles, quantify Si-O-Si binding energy shifts (103–104 eV) to confirm covalent attachment .
  • AFM Adhesion Studies : Compare pull-off forces (20–50 nN) on modified vs. unmodified surfaces to assess silane layer uniformity .

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